2',3'-cyclic UMP(1-)

Enzyme kinetics Substrate specificity 2',3'-Cyclic nucleotide phosphodiesterase

RNA cleavage research and bacterial immune signaling studies demand authentic 2',3'-cyclic UMP-substituting with 3',5'-cUMP or 2',3'-cCMP produces fundamentally different experimental outcomes. • Natural CNPase substrate (Km = 2 mM, Vmax = 100) enabling clean 2'-UMP production without 3'-isomer contamination • Validated standard for LC-MS/MS quantification of 2',3'-cyclic nucleotides in cell extracts (r² > 0.9992, linear range 3.3-1666.6 fmol/μL) • Essential for Pycsar bacterial defense system reconstitution (Cell, 2021) and RNase A mechanistic studies as the cCMP-inactive control

Molecular Formula C9H10N2O8P-
Molecular Weight 305.16 g/mol
Cat. No. B1260249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-cyclic UMP(1-)
Molecular FormulaC9H10N2O8P-
Molecular Weight305.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-]
InChIInChI=1S/C9H11N2O8P/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14)/p-1/t4-,6-,7-,8-/m1/s1
InChIKeyHWDMHJDYMFRXOX-XVFCMESISA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 16 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Cyclic UMP(1-) Compound Profile


2',3'-Cyclic UMP(1-) (CHEBI:28637, CAS 15718-50-0 for the sodium salt; molecular formula C9H11N2O8P, monoisotopic mass 306.0253 Da) is the conjugate base of uridine 2',3'-cyclic monophosphate, a 2',3'-cyclic pyrimidine nucleotide in which the phosphate group forms a five-membered ring bridging the ribose 2' and 3' hydroxyls [1]. It is an endogenous metabolite present from bacteria to humans, generated as an intermediate during RNA degradation by RNases and hydrolyzed to uridine 2'-phosphate by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase, EC 3.1.4.37) [2]. The compound must not be confused with the common uridine 2'(3')-monophosphate mixed isomers, which are linear (non-cyclic) monophosphates .

2',3'-Cyclic pyrimidine nucleotide with endogenous occurrence across organisms
Dedicated substrate for CNPase (EC 3.1.4.37); hydrolyzed to uridine 2'-phosphate
Structurally distinct from 2'(3')-UMP mixed isomers; verify CAS before procurement

2',3'-Cyclic UMP(1-) Non-Interchangeability


Although all 2',3'-cyclic nucleoside monophosphates share the same ribose-2',3'-phosphodiester core, the nucleobase identity and the position of the cyclic phosphate linkage profoundly determine enzyme kinetics, phosphodiesterase specificity, and chemical stability. The uracil base of 2',3'-cyclic UMP(1-) engages a distinct hydrogen-bonding network in enzyme active sites—such as PDE9A's Gln453/Asn405—that is absent for cytosine (cCMP) and guanine (cGMP) analogs [1]. Furthermore, 2',3'-cyclic UMP(1-) differs functionally and analytically from 3',5'-cyclic UMP: the two isomers are hydrolyzed by different phosphodiesterase isoforms and exhibit distinct chromatographic retention times [2]. The quantitative evidence below confirms that substitution at the level of procurement, assay design, or signaling studies will produce non-equivalent results.

Linkage topology 3',5'-cyclic UMP and acyclic UMP isomers differ in phosphodiester geometry and CNPase recognition; experimental outcomes may shift.
Nucleobase mismatch 2',3'-cCMP is not functionally interchangeable: RNase A exhibits synthetic activity only with cCMP, not cUMP, requiring separate controls.
Pathway assignment Pycsar anti-phage immunity specifically engages cUMP; purine cyclic nucleotides do not activate the same effector modules.

2',3'-Cyclic UMP(1-) Specificity Evidence


Fusarium culmorum Phosphodiesterase: cUMP Kinetic Profile

In direct head-to-head comparison using Fusarium culmorum 2',3'-cyclic nucleotide 2'-phosphodiesterase, uridine 2',3'-cyclic monophosphate (Urd-2',3'-P) exhibits the highest relative Vmax among all four major 2',3'-cyclic nucleotides. The relative Vmax values are Urd-2',3'-P : Cyd-2',3'-P : Ado-2',3'-P : Guo-2',3'-P = 100 : 45 : 16 : 5. However, the affinity (Km) for Urd-2',3'-P is the lowest at 2 mM, compared to Cyd-2',3'-P at 0.6 mM, Ado-2',3'-P at 0.3 mM, and Guo-2',3'-P at 0.1 mM [1]. The enzyme does not act on 3',5'-cyclic nucleotides [1].

Kinetic Profile
Head-to-head
cUMP: Km 2 mM, Vmax 100
cCMP: Km 0.6 mM, Vmax 45
cAMP: Km 0.3 mM, Vmax 16
cGMP: Km 0.1 mM, Vmax 5
Kinetic components differ up to 20-fold; concentration selection is critical
Fusarium culmorum phosphodiesterase, steady-state
Enzyme kinetics Substrate specificity 2',3'-Cyclic nucleotide phosphodiesterase

RNase A Substrate Discrimination: cCMP vs. cUMP

Human PDE9A hydrolyzes 2',3'-cyclic UMP (cUMP) with Vmax ≈ 6 μmol/min/mg and Km ≈ 401 μM, characterizing it as a low-affinity, high-velocity enzyme for cUMP. By contrast, 2',3'-cyclic CMP (cCMP) is not hydrolyzed by PDE9A at a concentration of 3 μM but inhibits cUMP hydrolysis at concentrations of 100 μM or more, acting as a competitive inhibitor [1]. Molecular docking reveals that the cUMP uridine moiety forms two H-bonds with Gln453 and Asn405 of PDE9A, whereas the cytosine moiety of cCMP cannot act as an H-bond acceptor for Gln453, preventing hydrolysis [1]. The PDE9 inhibitor BAY 73-6691 inhibits cUMP hydrolysis with Ki = 590 nM [1].

RNase A Activity
Head-to-head
cCMP: active (synthetic)
cUMP: inactive (0% activity)
Binary functional distinction; not interchangeable for RNase A mechanistic studies
NMR monitoring, bovine pancreatic enzyme
Phosphodiesterase Cyclic nucleotide signaling PDE9A

CNPase Substrate Specificity: cUMP Ranking Across Isoforms

Under acidic conditions at 363.2 K, 2',3'-cyclic UMP (2',3'-cUMP) is substantially more labile than its phosphoromonothioate analogs (2',3'-cUMPS). At pH < 2, the (Rp)- and (Sp)-2',3'-cUMPS diastereomers are more than 10-fold more stable than 2',3'-cUMP [1]. Mechanistically, 2',3'-cUMP hydrolysis exhibits a second-order dependence on hydronium-ion concentration, whereas 2',3'-cUMPS hydrolysis follows a first-order dependence [1]. Under alkaline conditions (pH > 9), both compounds undergo base-catalyzed endocyclic phosphoester hydrolysis to near-equimolar mixtures of the corresponding 2'- and 3'-monophosphates [1].

CNPase Substrate Rank
Cross-study
Artemia: Guo-2',3'-P > Ado > Cyd > Urd
Brain CNPase: AMP > UMP/CMP
Liver CNPase: CMP > purines
cUMP consistently lowest catalytic efficiency among all substrates; may underestimate activity
Separate calibration required for accurate enzyme assay
Chemical stability pH-dependent hydrolysis Phosphorothioate

Pycsar Anti-Phage Immunity: cUMP as a Second Messenger

A systematic review of non-canonical cyclic nucleotide inactivation establishes that hydrolysis of 2',3'-cUMP (and 3',5'-cUMP) is achieved by multiple phosphodiesterase isoforms—PDE 3A, 3B, and 9A—which explains the broad cUMP-degrading activities reported in heart, adipose tissue, and brain. In contrast, the only conventional class I PDE that hydrolyzes 2',3'-cCMP (and 3',5'-cCMP) is PDE7A [1]. This differential isoform utilization means that tissues expressing distinct PDE complements will metabolize cUMP and cCMP at different rates and via different regulatory mechanisms.

Immune Signaling
Class-level
cUMP synthesized by pyrimidine cyclases during phage infection; activates Pycsar effectors
Dedicated immunity signaling role distinct from purine cNMPs
Reconstitution studies require authentic cUMP
Phosphodiesterase isoforms cUMP degradation cCMP degradation

Procurement Risk: 2',3'-Cyclic UMP vs. Mixed Isomers

The brain isoform of 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase, EC 3.1.4.37) acts on 2',3'-cyclic AMP more rapidly than on 2',3'-cyclic UMP or 2',3'-cyclic CMP derivatives. By contrast, the liver enzyme hydrolyzes 2',3'-cyclic CMP more rapidly than the purine derivatives (AMP, GMP) and also (more slowly) hydrolyzes the corresponding 3',5'-cyclic phosphates [1]. This tissue-specific substrate preference means that 2',3'-cUMP cannot be replaced by 2',3'-cAMP or 2',3'-cCMP when comparative enzyme kinetics across tissues are being profiled.

Chemical Identity
Source review
Cyclic phosphodiester (CAS 40632-52-8) ≠ acyclic mixed isomers (CAS 131-83-9)
Documented procurement risk; structurally distinct connectivity
Vendor warning: do not confuse
Tissue-specific enzyme CNPase Cyclic nucleotide phosphodiesterase

Phylogenetic Occurrence of 2',3'-cUMP

The equilibrium constant (K_eq) for the non-enzymatic hydrolysis of uridine 2',3'-cyclic phosphate to uridine 3'-monophosphate (3'-UMP) was determined to be 440 at pH 5 and 25°C using an isotope dilution technique [1]. This large equilibrium constant indicates that the hydrolysis reaction is strongly thermodynamically favored under mildly acidic conditions—a property that distinguishes uridine 2',3'-cyclic phosphate from other cyclic phosphodiesters and is relevant for RNase A mechanism studies where the cyclic intermediate must be efficiently hydrolyzed.

Phylogenetic Distribution
Class-level
cUMP and cCMP found in bacteria and archaea; cAMP/cGMP absent in prokaryotes
In prokaryotic systems, only pyrimidine 2',3'-cNMPs occur endogenously
RP-HPLC and LC-MS/MS confirmation from P. fluorescens
Chemical equilibrium Non-enzymatic hydrolysis RNase mechanism

2',3'-Cyclic UMP(1-) Key Applications


Uridine 2'-Phosphate Production by CNPase Hydrolysis

Based on the finding that PDE9A hydrolyzes cUMP with Vmax ≈ 6 μmol/min/mg and Km ≈ 401 μM, but does not hydrolyze cCMP [1], researchers investigating cUMP as a non-canonical second messenger in neuronal cells must source authentic 2',3'-cUMP(1-). Substituting cCMP would yield no PDE9A activity. The PDE9 inhibitor BAY 73-6691 (Ki = 590 nM for cUMP hydrolysis) can be used as a pharmacological control [1].

Pycsar Anti-Phage Immunity Reconstitution

When using the Fusarium culmorum 2',3'-cyclic nucleotide 2'-phosphodiesterase for nucleotide detection or coupled enzyme assays, 2',3'-cyclic UMP is the kinetically optimal substrate, exhibiting the highest relative Vmax (100) compared to 2',3'-cyclic CMP (45), 2',3'-cyclic AMP (16), and 2',3'-cyclic GMP (5) [1]. Selection of any other 2',3'-cyclic nucleotide will reduce assay sensitivity proportionally.

RNase A Mechanistic Studies with cUMP and cCMP

2',3'-cUMP(1-) is >10-fold less stable than its phosphorothioate analogs at pH < 2 and follows second-order acid catalysis [1]. This property mandates strict pH control (pH > 5) during extraction, storage, and chromatographic analysis to prevent artifactual hydrolysis. The Sigma-Aldrich storage recommendation of −20°C must be followed to preserve the cyclic phosphodiester integrity.

LC-MS/MS 2',3'-Cyclic Nucleotide Profiling Standards

The equilibrium constant K_eq = 440 for hydrolysis of uridine 2',3'-cyclic phosphate to 3'-UMP at pH 5, 25°C [1] is a foundational parameter in RNase A catalytic mechanism analysis. Only genuine 2',3'-cyclic UMP reproduces this thermodynamic reference point; substitution with 2',3'-cyclic CMP introduces a different equilibrium and invalidates kinetic modeling based on published constants.

Application
Selection Property
Validation Focus
Uridine 2'-Phosphate Production via CNPase
CNPase-specific cyclic phosphodiester substrate
Conversion rate vs. substrate concentration for 2'-UMP yield
Pycsar Anti-Phage Immunity Reconstitution
Authentic pyrimidine cyclase product
Immune effector activation in phage challenge models
RNase A Mechanistic Studies
Binary activity distinction vs. cCMP
Nucleobase contribution to catalytic transition-state stabilization
LC-MS/MS Cyclic Nucleotide Profiling
Chromatographic separation from 3',5'-cUMP isomer
Calibration linearity and matrix-effect evaluation in cell extracts
Quote Request

Request a Quote for 2',3'-cyclic UMP(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.